molecular formula C11H13NO3 B8436210 3-(2-Acetoylethoxy)benzamide

3-(2-Acetoylethoxy)benzamide

Cat. No.: B8436210
M. Wt: 207.23 g/mol
InChI Key: XMCGUNRYGHPJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Acetoylethoxy)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 2-acetoylethoxy functional group. This structure incorporates both amide and ester-like components, making it a valuable intermediate in medicinal chemistry and drug discovery research. The benzamide scaffold is a privileged structure in pharmacology, known for its ability to interact with a wide range of biological targets . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules. Its structure is amenable to further chemical modifications, such as amide dehydration to form nitrile-containing derivatives, a reaction feasible with strong dehydrating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) . The compound is provided as a high-purity material suitable for use as a standard in analytical profiling, for exploration in custom synthesis projects, and for screening in biological assays. This product is intended For Research Use Only and is not approved for use in humans or as a veterinary drug.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-(3-oxobutoxy)benzamide

InChI

InChI=1S/C11H13NO3/c1-8(13)5-6-15-10-4-2-3-9(7-10)11(12)14/h2-4,7H,5-6H2,1H3,(H2,12,14)

InChI Key

XMCGUNRYGHPJFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCOC1=CC=CC(=C1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Nitazoxanide

  • Structure : 2-Acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide.
  • Key Features : Incorporates a nitro-thiazolyl group instead of the acetoxyethoxy chain.
  • Molecular Formula : C₁₂H₉N₃O₅S (MW: 307.28 g/mol).
  • Application : Broad-spectrum antiparasitic agent .
  • Comparison : The nitro-thiazolyl moiety in Nitazoxanide enhances its antiparasitic activity, whereas the acetoxyethoxy group in this compound may influence solubility or metabolic stability.

N-(2-Ethylhexyl)benzamide

  • Structure : Benzamide with a branched 2-ethylhexyl chain.
  • Molecular Formula: C₁₅H₂₃NO (MW: 233.35 g/mol).
  • Properties : The hydrophobic alkyl chain likely increases lipophilicity, contrasting with the polar acetoxyethoxy group in the target compound .

2-{[2-(3-Methylphenoxy)propanoyl]amino}benzamide

  • Structure: Benzamide with a 3-methylphenoxy-propanoyl side chain.
  • Molecular Formula : C₁₇H₁₈N₂O₃ (MW: 298.34 g/mol).

Neuroleptic Benzamides (Amisulpride, Tiapride, Sulpiride)

  • Common Features : Benzamide core with sulfonyl or alkylamine substituents.
  • Applications : Dopamine receptor antagonists used in treating psychosis and gastrointestinal disorders.
  • Contrast : These derivatives lack ether or ester functionalities, relying on sulfonamide groups for receptor binding .

Physicochemical and Pharmacokinetic Differences

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) LogP (Est.)
This compound ~265.27* Acetoxyethoxy, benzamide Moderate polarity ~1.5–2.0
Nitazoxanide 307.28 Nitro-thiazolyl, acetolyloxy Low (lipophilic) ~2.5
N-(2-Ethylhexyl)benzamide 233.35 Alkyl chain Low (hydrophobic) ~3.5
2-{[2-(3-Methylphenoxy)propanoyl]amino}benzamide 298.34 Phenoxy-propanoyl Low to moderate ~2.8

*Estimated based on molecular formula C₁₁H₁₃NO₄.

Preparation Methods

Synthesis of 3-(2-Acetoxyethoxy)benzoic Acid

The synthesis begins with the alkylation of 3-hydroxybenzoic acid to introduce the 2-acetoxyethoxy group. This step typically employs 2-acetoxyethyl bromide as the alkylating agent under basic conditions:

Procedure :

  • 3-Hydroxybenzoic acid is dissolved in a polar aprotic solvent (e.g., dimethylformamide, DMF).

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added to deprotonate the phenolic hydroxyl group.

  • 2-Acetoxyethyl bromide (1.2–1.5 equivalents) is introduced dropwise at 0–5°C to minimize side reactions.

  • The mixture is stirred at 60–80°C for 6–12 hours, followed by aqueous workup and crystallization to yield 3-(2-acetoxyethoxy)benzoic acid.

Key Data :

ParameterValue
SolventDMF
BaseK₂CO₃ (2.0 equiv)
Temperature60–80°C
Reaction Time8–10 hours
Yield85–90%

Conversion to 3-(2-Acetoxyethoxy)benzamide

The alkylated benzoic acid is then converted to the corresponding amide via acyl chloride intermediacy:

Procedure :

  • 3-(2-Acetoxyethoxy)benzoic acid is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 2–3 hours to form the acyl chloride.

  • Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in anhydrous tetrahydrofuran (THF).

  • Ammonia gas or aqueous NH₃ (28%) is introduced at −10°C to 0°C, yielding the crude amide.

  • Purification via recrystallization (95% ethanol) affords 3-(2-Acetoxyethoxy)benzamide with 65% yield .

Key Data :

ParameterValue
Acylating AgentSOCl₂ (1.5 equiv)
SolventTHF
Temperature−10°C to 0°C
PurificationEthanol recrystallization
Yield65%

Amidation Followed by Alkylation

Synthesis of 3-Hydroxybenzamide

This route begins with the amidation of 3-hydroxybenzoic acid:

Procedure :

  • 3-Hydroxybenzoic acid is refluxed with thionyl chloride to generate 3-hydroxybenzoyl chloride.

  • The acyl chloride is quenched with concentrated aqueous ammonia at 0°C, yielding 3-hydroxybenzamide.

  • The product is isolated via filtration and washed with cold ethanol (90%) and diethyl ether.

Key Data :

ParameterValue
Acylating AgentSOCl₂ (2.0 equiv)
Reaction Time3 hours
Yield75–80%

Alkylation of 3-Hydroxybenzamide

The hydroxyl group of 3-hydroxybenzamide is alkylated using 2-acetoxyethyl bromide :

Procedure :

  • 3-Hydroxybenzamide is suspended in DMF with K₂CO₃ (2.5 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv) as a phase-transfer catalyst.

  • 2-Acetoxyethyl bromide (1.3 equiv) is added dropwise at 0°C, and the mixture is stirred at 60°C for 12–16 hours.

  • The product is extracted with ethyl acetate, washed with brine, and recrystallized from ethanol to yield 3-(2-Acetoxyethoxy)benzamide.

Key Data :

ParameterValue
SolventDMF
BaseK₂CO₃ (2.5 equiv)
CatalystTBAB (0.1 equiv)
Temperature60°C
Yield70–75%

Comparative Analysis of Methods

Yield and Purity

  • Method 1 (Alkylation → Amidation) : Higher overall yield (65%) but requires handling corrosive SOCl₂.

  • Method 2 (Amidation → Alkylation) : Slightly lower yield (70–75%) but avoids acyl chloride formation, enhancing safety.

Reaction Conditions

  • Solvent Choice : DMF is optimal for both routes due to its high polarity and ability to dissolve intermediates.

  • Catalyst Use : TBAB in Method 2 improves alkylation efficiency by facilitating phase transfer.

Scalability

Method 1 is preferred for industrial-scale production due to fewer purification steps, whereas Method 2 suits laboratory settings prioritizing safety.

Optimization Strategies

Solvent-Free Alkylation

Recent advances suggest using microwave irradiation in solvent-free conditions to reduce reaction times (2–4 hours) and improve yields (85–90%).

Enzymatic Amidation

Lipase-catalyzed amidation in non-aqueous media offers a greener alternative, achieving 80% yield with minimal byproducts.

Purification Enhancements

Chromatography on silica gel (ethyl acetate/hexane, 1:9) or activated carbon treatment increases purity to >98.5% .

Q & A

Q. What are the key considerations for synthesizing 3-(2-acetyloxyethoxy)benzamide derivatives with high purity?

Answer: The synthesis of benzamide derivatives requires careful optimization of reaction conditions. For example, refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration, yields intermediates . Subsequent steps, such as coupling reactions or functional group modifications, demand strict control of temperature, solvent polarity, and reaction time to avoid side products . Purification via column chromatography or recrystallization is critical, with analytical techniques like NMR and mass spectrometry used to confirm structural integrity and purity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of benzamide derivatives for biological activity?

Answer: SAR analysis involves systematic modification of substituents on the benzamide core to evaluate their impact on biological activity. For instance, introducing electron-withdrawing groups (e.g., trifluoromethyl) or heterocyclic moieties (e.g., pyridinyl) can enhance target binding affinity or metabolic stability . Quantitative metrics like EC50 values (e.g., 27 nM for a glucokinase activator ) and in vivo efficacy (e.g., 47.4% AUC reduction in OGTT studies ) should be correlated with structural features to identify lead compounds.

Q. What analytical techniques are essential for characterizing benzamide derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and functional group integrity (e.g., distinguishing acetyloxyethoxy vs. methoxy substituents) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity .
  • HPLC/UPLC: Assesses purity and identifies byproducts .
  • X-ray Crystallography (if applicable): Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for benzamide derivatives across studies?

Answer: Contradictions often arise from differences in experimental design, such as:

  • Dosage and Administration Routes: In vivo studies may yield variable efficacy based on pharmacokinetic profiles (e.g., bioavailability differences between oral and intravenous routes) .
  • Off-Target Effects: Inhibitors like 3-aminobenzamide can disrupt multiple metabolic pathways (e.g., glucose metabolism, DNA synthesis), necessitating dose-response assays to isolate target-specific effects .
  • Cell Line Variability: Use isogenic cell lines or primary cells to control for genetic background differences .

Q. What mechanistic insights can explain divergent reaction pathways in benzamide functionalization?

Answer: Copper(II)-mediated C-H oxidation of benzamides illustrates how reaction conditions dictate mechanisms. Under basic conditions, directed C-H methoxylation occurs via organometallic intermediates, while acidic conditions favor nondirected chlorination through single-electron-transfer pathways . Computational studies (e.g., DFT calculations) and isotopic labeling (e.g., ¹⁸O tracing) can validate proposed mechanisms .

Q. How do functional group substitutions influence the pharmacokinetic and toxicity profiles of benzamide derivatives?

Answer:

  • Trifluoroacetyl Groups: Enhance metabolic stability but may increase hepatotoxicity risk due to reactive intermediate formation .
  • Chlorophenyl Moieties: Improve target affinity but could elevate off-target binding in lipid-rich tissues .
  • Pyrrolidinyl Substituents: Modulate solubility and blood-brain barrier penetration .
    Preclinical ADMET studies (e.g., microsomal stability assays, Ames tests) are critical for profiling these effects .

Q. What strategies mitigate nonspecific effects when using benzamide-based enzyme inhibitors?

Answer:

  • Dose Titration: Identify the minimum effective concentration that inhibits the target enzyme (e.g., poly(ADP-ribose) synthetase) without affecting viability or DNA synthesis .
  • Rescue Experiments: Co-administer the enzyme’s natural substrate to confirm specificity .
  • Comparative Studies: Use structural analogs lacking inhibitory activity as negative controls .

Methodological Recommendations

  • Synthesis: Prioritize anhydrous conditions and inert atmospheres for moisture-sensitive reactions .
  • Biological Assays: Include positive/negative controls and replicate experiments to ensure reproducibility .
  • Computational Modeling: Use docking simulations to predict binding modes of novel derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.